molecular formula C18H28N2O5S B4431135 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine

Cat. No. B4431135
M. Wt: 384.5 g/mol
InChI Key: YZFCDDKZBCTHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has shown potential as a therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.

Mechanism of Action

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine works by binding to the active site of BTK and preventing its activation. BTK is a key player in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, its efficacy may vary depending on the type of cancer being treated. Additionally, further studies are needed to determine the optimal dosage and treatment duration for this compound.

Future Directions

Future research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine could focus on its potential as a combination therapy with other targeted agents or chemotherapy drugs. Additionally, the development of this compound as a clinical therapy for cancer patients could be explored further. Further studies could also investigate the potential of this compound in other diseases, such as autoimmune disorders.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine has been extensively studied in preclinical models of cancer, where it has shown promising results as a targeted therapy. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the growth and survival of cancer cells.

properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-5-14(6-2)18(21)19-9-11-20(12-10-19)26(22,23)15-7-8-16(24-3)17(13-15)25-4/h7-8,13-14H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCDDKZBCTHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.